SL-83.0912
Description
These compounds are notable for their high GI absorption, BBB permeability, and CYP enzyme inhibition properties, making them candidates for central nervous system (CNS)-targeted therapeutics . SL-83.0912 is hypothesized to exhibit similar physicochemical and pharmacological profiles, warranting comparative analysis with related compounds.
Properties
CAS No. |
107814-35-7 |
|---|---|
Molecular Formula |
C21H23Cl2N3O2 |
Molecular Weight |
420.3 g/mol |
IUPAC Name |
2-[6-chloro-2-(4-chlorophenyl)imidazo[1,2-a]pyridin-3-yl]-N-(2-hydroxypropyl)-N-propylacetamide |
InChI |
InChI=1S/C21H23Cl2N3O2/c1-3-10-25(12-14(2)27)20(28)11-18-21(15-4-6-16(22)7-5-15)24-19-9-8-17(23)13-26(18)19/h4-9,13-14,27H,3,10-12H2,1-2H3 |
InChI Key |
ZWRBGDPZICKXOC-UHFFFAOYSA-N |
SMILES |
CCCN(CC(C)O)C(=O)CC1=C(N=C2N1C=C(C=C2)Cl)C3=CC=C(C=C3)Cl |
Canonical SMILES |
CCCN(CC(C)O)C(=O)CC1=C(N=C2N1C=C(C=C2)Cl)C3=CC=C(C=C3)Cl |
Synonyms |
SL 83-0912 SL-83.0912 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of SL-83.0912 typically involves multi-step reactions. One common approach is the condensation of 2-chloro-3-nitropyridine with 4-chlorobenzylamine to form an intermediate, which is then cyclized to produce the imidazo[1,2-a]pyridine core. Subsequent functionalization of this core with appropriate reagents leads to the final product .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, controlled temperatures, and pressure conditions to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
SL-83.0912 can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce dechlorinated compounds .
Scientific Research Applications
SL-83.0912 has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of SL-83.0912 involves its interaction with specific molecular targets. The compound is believed to bind to certain enzymes or receptors, modulating their activity and leading to the desired therapeutic effects. The exact pathways and targets are still under investigation, but it is thought to involve inhibition of key enzymes or disruption of cellular processes .
Comparison with Similar Compounds
Comparative Analysis with Similar Compounds
Structural and Molecular Properties
SL-83.0912’s closest analogs include brominated and methyl-substituted benzothiophene derivatives (Table 1). Key differences lie in substituent positions and molecular weight, which influence solubility and bioavailability. For instance, 7-溴苯并[b]噻吩-2-羧酸 (MW 257.10) has a higher molecular weight than 苯并[b]噻吩-2-羧酸 (MW 178.22) due to bromine substitution, reducing aqueous solubility but enhancing lipophilicity .
Table 1: Structural Comparison of this compound and Analogs
| Compound Name | CAS No. | Molecular Formula | Molecular Weight | Similarity Score |
|---|---|---|---|---|
| 7-溴苯并[b]噻吩-2-羧酸 | 7312-10-9 | C₉H₅BrO₂S | 257.10 | 0.93 |
| 6-溴-4-甲基苯并[b]噻吩-2-羧酸 | N/A | C₁₀H₇BrO₂S | 271.13 | 0.91 |
| 苯并[b]噻吩-2-羧酸 | N/A | C₉H₆O₂S | 178.22 | 0.89 |
| 6-甲基苯并[b]噻吩-2-羧酸 | N/A | C₁₀H₈O₂S | 192.23 | 0.85 |
Data sourced from synthetic and analytical studies
Pharmacological and Toxicological Profiles
This compound’s analogs exhibit moderate toxicity (e.g., H302: harmful if swallowed) but favorable pharmacokinetics. 7-溴苯并[b]噻吩-2-羧酸 shows high BBB permeability and CYP1A2 inhibition, suggesting utility in CNS disorders . However, 6-甲基苯并[b]噻吩-2-羧酸 (similarity score 0.85) lacks bromine, reducing hepatotoxicity but also decreasing metabolic stability .
Discussion of Key Findings
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
